N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c27-22(23(28)25-19-6-7-20-21(14-19)30-13-12-29-20)24-15-17-8-10-26(11-9-17)16-18-4-2-1-3-5-18/h1-7,14,17H,8-13,15-16H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVMWXKFWWUYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-benzylpiperidin-4-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the benzodioxin moiety. The final step involves the formation of the ethanediamide linkage.
Preparation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Formation of Benzodioxin Moiety: The benzodioxin moiety is typically formed through a condensation reaction involving a catechol derivative and an appropriate aldehyde.
Formation of Ethanediamide Linkage: The final step involves the reaction of the intermediate compound with ethanediamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N’-[(1-benzylpiperidin-4-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multi-step synthetic pathways. Key methods include:
- Starting Material Preparation : Synthesis begins with the preparation of the piperidine derivative.
- Functionalization : Subsequent reactions introduce the benzodioxane moiety.
- Characterization Techniques : The compound is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure and purity.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Enzyme Inhibition
Research indicates that derivatives of this compound can inhibit key enzymes:
- Acetylcholinesterase : Inhibition can enhance cholinergic signaling, potentially beneficial in treating neurodegenerative diseases like Alzheimer's.
- α-Glucosidase : This inhibition suggests potential applications in managing diabetes by regulating blood sugar levels.
Neuroprotective Effects
In vitro studies have demonstrated that this compound can modulate cell death pathways, indicating possible anti-inflammatory or neuroprotective effects.
Antioxidant Properties
Preliminary studies suggest that compounds containing the benzodioxane moiety may possess significant antioxidant properties, helping to mitigate oxidative stress within cells.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
| Study Focus | Findings |
|---|---|
| Alzheimer's Disease Model | Improved memory retention and reduced amyloid plaque formation in rodent models suggest neuroprotective effects. |
| Mood Disorders | Alleviation of symptoms of depression and anxiety in stressed mice models indicates modulation of serotonin pathways. |
| Neuroprotection | Significant reduction in neuronal death caused by oxidative stress demonstrates potential as a therapeutic agent for neurodegenerative diseases. |
Molecular Interaction Studies
Molecular docking studies have been employed to predict how this compound interacts with various biological targets:
- Binding Affinity : The compound shows strong binding affinities with enzyme active sites, effectively inhibiting their activity.
Mechanism of Action
The mechanism of action of N’-[(1-benzylpiperidin-4-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Pharmacological Data for Sulfonamide Derivatives
| Compound | Antibacterial Activity (Strains Inhibited) | Lipoxygenase IC50 (mM) |
|---|---|---|
| 5a | S. typhi, E. coli, B. subtilis | Not reported |
| 5c | None | 85.79 ± 0.48 |
| 5e | None | 89.32 ± 0.34 |
2,3-Dihydro-1,4-benzodioxin Carboxylic Acids
The 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid derivative demonstrated anti-inflammatory activity comparable to Ibuprofen in a carrageenan-induced rat paw edema assay . This highlights the role of the benzodioxin moiety in modulating inflammation, though the ethanediamide group in the target compound may alter potency or mechanism.
Nitrobenzenesulfonamide Derivatives
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides (e.g., 5e, 5f) exhibited biofilm inhibition against E. coli and B. subtilis, with moderate cytotoxicity .
Flavones and Coumarins with 1,4-Dioxane Rings
Compounds like 3',4'(1",4"-dioxino)flavone (4f) and its hydroxy-methyl derivative (4g) showed antihepatotoxic activity comparable to silymarin in carbon tetrachloride-induced hepatotoxicity models . The dioxane ring system contributes to hepatoprotective effects, but the ethanediamide group’s impact remains unexplored.
Structural and Functional Insights
- Hydrogen-Bonding Networks: Sulfonamide derivatives form N–H···O hydrogen bonds, creating C(4) chains in crystal structures (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide) .
- Metabolic Stability : The benzodioxin core is associated with reduced oxidative metabolism, while sulfonamide derivatives exhibit variable stability depending on substituents . Ethanediamides, with their amide bonds, may offer superior metabolic resistance compared to sulfonamides.
Table 2: Comparative Overview of Key Compounds
Biological Activity
N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a complex organic compound that exhibits significant biological activity due to its unique structural components. This article explores its biological properties, including enzyme inhibition, potential therapeutic applications, and molecular interactions.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H27N3O4
- Molecular Weight : 409.486 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring and a benzodioxane moiety, which contribute to its diverse biological activities.
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits inhibitory effects on several key enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, potentially benefiting conditions like Alzheimer's disease.
- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibition may also play a role in neuroprotection.
- α-glucosidase : This inhibition suggests potential applications in managing diabetes by reducing glucose absorption.
The compound's ability to inhibit these enzymes highlights its potential as a therapeutic agent for neurodegenerative diseases and metabolic disorders.
Antioxidant Activity
Compounds with similar structural features have demonstrated free radical scavenging capabilities. The benzodioxane moiety is particularly noted for its antioxidant properties, which can help mitigate oxidative stress associated with various diseases.
Molecular docking studies have been conducted to elucidate the interaction between this compound and target enzymes. These studies suggest that the compound effectively binds to the active sites of AChE and α-glucosidase, blocking substrate access and inhibiting enzyme activity.
Research Findings and Case Studies
Recent research has focused on synthesizing derivatives of this compound to explore their biological activities further. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Benzylpiperidine | Contains a piperidine ring | Neuroactive properties |
| 5-Methoxy-benzodioxane | Contains a benzodioxane moiety | Antioxidant properties |
| N-Benzyl-N-methyl-piperidine | Similar piperidine structure | Analgesic effects |
These derivatives are being evaluated for their potential therapeutic applications in pain management and neuroprotection.
Q & A
Q. Key Considerations :
- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Confirm stepwise yields using quantitative NMR or HPLC (>95% purity recommended for downstream assays) .
Basic: How should researchers validate the structural integrity and purity of this compound?
Methodological Answer:
Use a multi-technique approach:
- Spectroscopic Analysis :
- Elemental Analysis (CHN) : Ensure <0.4% deviation from theoretical values for C, H, N .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺) and rule out adducts .
Advanced Tip : Use X-ray crystallography if single crystals are obtainable, particularly to resolve stereochemistry in the piperidine moiety .
Basic: Which biological targets are prioritized for initial pharmacological screening?
Methodological Answer:
Given structural analogs (e.g., benzodioxin sulfonamides and acetamides) exhibit activity against neurological and metabolic enzymes, prioritize:
Q. Screening Protocol :
- Test concentrations from 1 nM–100 µM.
- Include positive controls (e.g., donepezil for AChE; acarbose for α-glucosidase) .
Advanced: How can contradictory data on enzyme inhibition potency be resolved?
Methodological Answer:
Contradictions often arise from assay variability or compound stability. Mitigate via:
Standardized Assay Conditions :
- Uniform pH (e.g., AChE at pH 8.0), temperature (25°C), and substrate concentrations (Km values).
- Pre-incubate compound with enzyme to assess time-dependent inhibition .
Compound Stability Checks :
- Use LC-MS to detect degradation products in assay buffers (e.g., hydrolysis of the ethanediamide group).
Enzyme Source Consistency : Compare results using recombinant human enzymes vs. tissue extracts .
Computational Docking : Validate binding poses with AutoDock Vina; correlate docking scores (ΔG) with experimental IC₅₀ .
Advanced: What computational strategies predict binding modes and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions (e.g., benzodioxin’s ether oxygen hydrogen-bonding with AChE Tyr337) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ trends across analogs .
Validation : Cross-check computational predictions with alanine-scanning mutagenesis of target enzymes .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Solvent Optimization : Replace DMF with acetonitrile for better solubility and easier purification .
- Catalyst Screening : Test HATU vs. EDC/HOBt for amide coupling efficiency (HATU may reduce reaction time by 30%) .
- Microwave-Assisted Synthesis : Apply 100 W, 80°C for 10 minutes to accelerate piperidine alkylation (yield improvement: ~15%) .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .
Advanced: What strategies mitigate cytotoxicity while maintaining target efficacy?
Methodological Answer:
- SAR-Driven Modifications :
- Cytotoxicity Assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
